1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride
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Overview
Description
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride is a chemical compound belonging to the class of 1,4-dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride typically involves the Hantzsch pyridine synthesis, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Substitution reactions can introduce different substituents into the dihydropyridine ring, altering its chemical properties and biological activities.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include pyridine derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Known for its biological activity and used in various chemical reactions.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Studied for its electrochemical properties and applications in organic synthesis.
Uniqueness: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.
Properties
Molecular Formula |
C8H10ClNO3 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1,4-dimethyl-6-oxopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(10)9(2)4-6(5)8(11)12;/h3-4H,1-2H3,(H,11,12);1H |
InChI Key |
ILWIXMNMRHIIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1C(=O)O)C.Cl |
Origin of Product |
United States |
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